molecular formula C15H13NO3 B11960239 4-(((2-Methoxyphenyl)methylene)amino)benzoic acid CAS No. 71937-07-0

4-(((2-Methoxyphenyl)methylene)amino)benzoic acid

Cat. No.: B11960239
CAS No.: 71937-07-0
M. Wt: 255.27 g/mol
InChI Key: QUXIIRLGUZOXFR-UHFFFAOYSA-N
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Description

4-(((2-Methoxyphenyl)methylene)amino)benzoic acid is a Schiff base compound derived from the condensation of 2-methoxybenzaldehyde and 4-aminobenzoic acid. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2-Methoxyphenyl)methylene)amino)benzoic acid typically involves the condensation reaction between 2-methoxybenzaldehyde and 4-aminobenzoic acid. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .

Industrial Production Methods

The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(((2-Methoxyphenyl)methylene)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(((2-Methoxyphenyl)methylene)amino)benzoic acid involves its interaction with various molecular targets. As a Schiff base, it can form complexes with metal ions, which can then interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((2-Methoxyphenyl)methylene)amino)benzoic acid is unique due to its specific structure, which combines the properties of both 2-methoxybenzaldehyde and 4-aminobenzoic acid. This combination results in a compound with distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Biological Activity

4-(((2-Methoxyphenyl)methylene)amino)benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), exhibits a range of biological activities that make it a subject of interest in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a benzoic acid moiety with a methylene bridge connecting to a 2-methoxyphenyl group. Its molecular formula is C16H15N1O3, with a molecular weight of approximately 255.27 g/mol. The structural complexity contributes to its unique biological activity.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

2. Anticancer Activity
This compound has been evaluated for its anticancer properties, showing promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values reported for these cell lines range from 21.3 ± 4.1 µM to 28.3 ± 5.1 µM, indicating moderate potency compared to standard chemotherapeutic agents like doxorubicin .

3. Anti-Cholinesterase Activity
In vitro studies have demonstrated that certain analogs of the compound exhibit anti-cholinesterase activity, which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential therapeutic benefits in enhancing cognitive function .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, thereby disrupting cellular processes in pathogens or cancer cells.
  • Receptor Binding : Its structural features allow it to bind to receptors that mediate various biological responses, including apoptosis in cancer cells .

Antimicrobial Study

A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations below 100 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent .

Anticancer Evaluation

In a comparative study involving several derivatives of PABA, this compound showed superior activity against MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutics . The study highlighted the importance of structural modifications in enhancing anticancer potency.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
4-Aminobenzoic AcidC7H7N1O2Simpler structure; lacks methylene bridge
2-Methoxybenzoic AcidC8H8O3Contains only one aromatic ring
4-(Hydroxymethyl)benzoic AcidC8H10O3Hydroxymethyl group instead of methylene
4-(Methylthio)benzoic AcidC8H9OSContains sulfur; alters electronic properties

The uniqueness of this compound lies in its dual aromatic system and specific functional groups that may confer distinct biological activities compared to these similar compounds .

Properties

CAS No.

71937-07-0

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

4-[(2-methoxyphenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C15H13NO3/c1-19-14-5-3-2-4-12(14)10-16-13-8-6-11(7-9-13)15(17)18/h2-10H,1H3,(H,17,18)

InChI Key

QUXIIRLGUZOXFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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